molecular formula C4H4IN3O2S B13126985 5-Iodopyrimidine-2-sulfonamide

5-Iodopyrimidine-2-sulfonamide

Cat. No.: B13126985
M. Wt: 285.07 g/mol
InChI Key: JVDAJOXVTOBJJW-UHFFFAOYSA-N
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Description

5-Iodopyrimidine-2-sulfonamide is a heterocyclic compound that contains both iodine and sulfonamide functional groups. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodopyrimidine-2-sulfonamide typically involves the iodination of pyrimidine derivatives followed by sulfonamide formation. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the pyrimidine ring. The sulfonamide group can then be introduced through a reaction with sulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and sulfonamide formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodopyrimidine-2-sulfonamide is unique due to the presence of both iodine and sulfonamide functional groups, which confer distinct reactivity and biological activity. This combination allows for versatile applications in synthesis, research, and potential therapeutic uses .

Properties

Molecular Formula

C4H4IN3O2S

Molecular Weight

285.07 g/mol

IUPAC Name

5-iodopyrimidine-2-sulfonamide

InChI

InChI=1S/C4H4IN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10)

InChI Key

JVDAJOXVTOBJJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)S(=O)(=O)N)I

Origin of Product

United States

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